molecular formula C13H8F2O3 B6399868 4-(3,5-Difluorophenyl)-2-hydroxybenzoic acid CAS No. 1261909-99-2

4-(3,5-Difluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6399868
CAS No.: 1261909-99-2
M. Wt: 250.20 g/mol
InChI Key: RVBBOQPVZGIGTM-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-hydroxybenzoic acid is an aromatic compound that features a benzoic acid core substituted with a 3,5-difluorophenyl group and a hydroxyl group

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBBOQPVZGIGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689632
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-99-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′,5′-difluoro-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261909-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3,5-difluorophenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,5-difluorophenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be tailored to achieve the desired product efficiently.

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.

Comparison with Similar Compounds

Similar compounds to 4-(3,5-difluorophenyl)-2-hydroxybenzoic acid include other fluorinated benzoic acids and phenols, such as 3,4-difluorophenylacetic acid and 3-formylphenylboronic acid . These compounds share structural similarities but may differ in their chemical reactivity and applications. The unique substitution pattern of 4-(3,5-difluorophenyl)-2-hydroxybenzoic acid, with two fluorine atoms on the phenyl ring, imparts distinct properties that can be advantageous in specific contexts.

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